molecular formula C11H10BrNO3 B8652273 6-Bromo-5-hydroxy-1H-indole-2-carboxylic acid ethyl ester

6-Bromo-5-hydroxy-1H-indole-2-carboxylic acid ethyl ester

Cat. No. B8652273
M. Wt: 284.11 g/mol
InChI Key: WSTKPGVGLPXENA-UHFFFAOYSA-N
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Patent
US07538101B2

Procedure details

The solution of 8.30 g (27.8 mmol) 6-bromo-5-methoxy-1H-indole-2-carboxylic acid ethyl ester (prepared according to J. Org. Chem. 1974, 39, 3580) in 160 mL dichloromethane was cooled to −78° C. At this temperature, 55.7 mL boron tribromide (55.7 mmol; 1M solution in dichloromethane) were added. The solution was allowed to warm to room temperature and after 30 min. The solution was poured on 10% aqueous sodium bicarbonate solution, the phases were separated and the aqueous phase was extracted three times with ethyl acetate. The combined organic layers were washed with water followed by brine, dried over magnesium sulfate, filtered and evaporated. The residue was flash-chromatographed on silica gel with n-hexane: ethyl acetate (2:1 v/v) as eluant to give 5.7 g (72%) of the product as a light yellow solid. MS (m/e): 282.2 (M−H+, 100%).
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
55.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
72%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[NH:7][C:8]2[C:13]([CH:14]=1)=[CH:12][C:11]([O:15]C)=[C:10]([Br:17])[CH:9]=2)=[O:5])[CH3:2].B(Br)(Br)Br.C(=O)(O)[O-].[Na+]>ClCCl>[CH2:1]([O:3][C:4]([C:6]1[NH:7][C:8]2[C:13]([CH:14]=1)=[CH:12][C:11]([OH:15])=[C:10]([Br:17])[CH:9]=2)=[O:5])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
8.3 g
Type
reactant
Smiles
C(C)OC(=O)C=1NC2=CC(=C(C=C2C1)OC)Br
Name
Quantity
160 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
55.7 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted three times with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was flash-chromatographed on silica gel with n-hexane: ethyl acetate (2:1 v/v) as eluant

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1NC2=CC(=C(C=C2C1)O)Br
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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